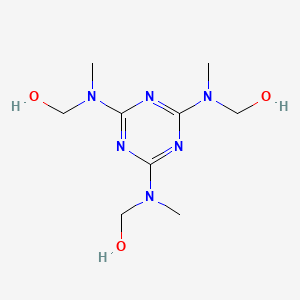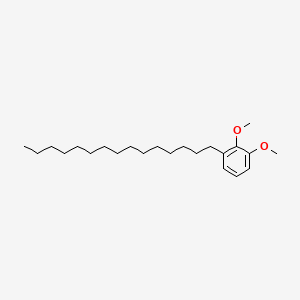
2,6-Dinitro-4-metil-anilina
Descripción general
Descripción
2,6-Dinitro-4-methylaniline is an aromatic amine with the molecular formula C7H7N3O4. It is characterized by the presence of two nitro groups and a methyl group attached to the benzene ring, along with an amino group. This compound is known for its yellow crystalline appearance and is primarily used as an intermediate in organic synthesis .
Aplicaciones Científicas De Investigación
2,6-Dinitro-4-methylaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is used in the study of enzyme inhibition and as a model compound for understanding the behavior of nitroaromatic compounds in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of herbicides and other agrochemicals
Mecanismo De Acción
Target of Action
The primary target of 2,6-Dinitro-4-methylaniline is tubulin proteins in plants and protists . These proteins are essential for the formation of microtubules, which are crucial for cell division and structure.
Mode of Action
2,6-Dinitro-4-methylaniline acts as a microtubule inhibitor . It interacts with tubulin proteins, disrupting their normal function and preventing the formation of microtubules. This disruption can lead to cell cycle arrest and ultimately cell death.
Biochemical Pathways
The compound’s action primarily affects the cell division process by inhibiting the formation of microtubules . The downstream effects include disruption of cell structure and function, leading to cell death.
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method . This method can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for understanding its bioavailability.
Result of Action
The result of 2,6-Dinitro-4-methylaniline’s action at the molecular and cellular level is the disruption of cell division and structure, leading to cell death . This makes it a potent agent against organisms that rely on tubulin proteins for cell division and structure.
Action Environment
The action, efficacy, and stability of 2,6-Dinitro-4-methylaniline can be influenced by various environmental factors. For instance, the compound’s synthesis involves a reaction at 40℃ , suggesting that temperature could play a role in its stability. Furthermore, its solubility in ethanol and acetone, but insolubility in water , indicates that the compound’s action and efficacy could be affected by the solvent environment.
Análisis Bioquímico
Biochemical Properties
2,6-Dinitro-4-methylaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nitro groups in 2,6-Dinitro-4-methylaniline can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing mutagenic effects .
Cellular Effects
The effects of 2,6-Dinitro-4-methylaniline on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress. The compound can induce the production of reactive oxygen species (ROS), which can lead to oxidative damage to cellular components such as lipids, proteins, and DNA. This oxidative stress can result in altered gene expression and disruptions in cellular metabolism .
Molecular Mechanism
At the molecular level, 2,6-Dinitro-4-methylaniline exerts its effects through several mechanisms. One of the primary mechanisms is the generation of reactive intermediates during its metabolism by cytochrome P450 enzymes. These intermediates can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. Additionally, the compound can cause changes in gene expression by inducing oxidative stress and activating stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dinitro-4-methylaniline have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and heat. Long-term exposure to 2,6-Dinitro-4-methylaniline has been shown to cause persistent oxidative stress and cellular damage in in vitro studies .
Dosage Effects in Animal Models
The effects of 2,6-Dinitro-4-methylaniline vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cellular damage. At higher doses, it can lead to significant toxicity, including liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects .
Metabolic Pathways
2,6-Dinitro-4-methylaniline is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes reduction reactions, leading to the formation of amino derivatives. These metabolic transformations can affect the overall metabolic flux and alter the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, 2,6-Dinitro-4-methylaniline is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich tissues due to its hydrophobic nature. Binding proteins may facilitate its transport to specific cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 2,6-Dinitro-4-methylaniline is influenced by its chemical properties and interactions with cellular components. The compound can localize to the mitochondria, where it induces oxidative stress and affects mitochondrial function. Additionally, it may be directed to the nucleus, where it can interact with DNA and influence gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-methylaniline typically involves the nitration of 4-methylaniline. The process begins with the careful addition of concentrated sulfuric acid to 4-methylaniline, followed by the gradual addition of nitric acid. The reaction mixture is maintained at a controlled temperature to ensure the selective nitration at the 2 and 6 positions on the benzene ring. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of 2,6-Dinitro-4-methylaniline follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dinitro-4-methylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride), and solvents like dichloromethane.
Major Products:
Reduction: 2,6-Diamino-4-methylaniline.
Substitution: Halogenated derivatives of 2,6-Dinitro-4-methylaniline.
Comparación Con Compuestos Similares
2,4-Dinitro-N-methylaniline: Similar in structure but differs in the position of the nitro groups.
2-Amino-4-nitro-N-methylaniline: Contains an amino group instead of a nitro group at one position.
Uniqueness: 2,6-Dinitro-4-methylaniline is unique due to its specific arrangement of nitro and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure makes it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
4-methyl-2,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOOPNRPJGZXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213726 | |
| Record name | 2,6-Dinitro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6393-42-6 | |
| Record name | 4-Methyl-2,6-dinitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6393-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dinitro-4-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006393426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dinitro-4-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dinitro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dinitro-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Dinitro-4-methylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QND65LK8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of 2,6-Dinitro-4-methylaniline as a herbicide?
A1: While the exact mechanism of action is not fully elucidated in the provided research, 2,6-Dinitro-4-methylaniline, also known as chlornidine, belongs to the dinitroaniline herbicide family. These herbicides are known to disrupt plant cell division and growth, particularly affecting root development. [, , ] The research suggests that chlornidine likely interferes with microtubule formation, which is crucial for cell division and elongation. This is supported by observations of inhibited root growth and reduced taproot elongation in cotton plants exposed to chlornidine. []
Q2: How does the soil persistence of 2,6-Dinitro-4-methylaniline compare to other dinitroaniline herbicides?
A2: Studies indicate that 2,6-Dinitro-4-methylaniline exhibits considerable persistence in soil. One study found it to be more persistent than dinitramine, trifluralin, butralin, and profluralin but less persistent than nitralin and fluchloralin. [] This persistence was demonstrated by its phytotoxic effects on indicator plants (Japanese millet and grain sorghum) even 240 days after application.
Q3: Are there concerns about the potential negative impacts of 2,6-Dinitro-4-methylaniline on crop plants?
A3: Yes, research indicates that 2,6-Dinitro-4-methylaniline can negatively affect certain crop plants. For instance, in cotton, higher rates of chlornidine application led to reduced stands and yields. [] Furthermore, the compound inhibited taproot elongation and lateral root development in cotton, even at lower application rates. []
Q4: Has 2,6-Dinitro-4-methylaniline been compared to other dinitroaniline herbicides in terms of its effectiveness in controlling specific weeds?
A4: Yes, field trials have assessed the efficacy of 2,6-Dinitro-4-methylaniline alongside other dinitroaniline herbicides for controlling johnsongrass in soybean fields. [] The results showed that while chlornidine did provide some level of johnsongrass control, other herbicides like profluralin and butralin demonstrated superior efficacy.
Q5: Beyond its herbicidal activity, has 2,6-Dinitro-4-methylaniline been investigated for any other biological effects?
A5: Research has explored the impact of 2,6-Dinitro-4-methylaniline on tobacco callus tissue cultures. [] Findings revealed that the compound significantly inhibited the growth of the callus tissue. Interestingly, the addition of D-α-tocopherol acetate was found to partially counteract this growth inhibition, suggesting a potential protective role against the compound's effects. []
Q6: What is the molecular formula and weight of 2,6-Dinitro-4-methylaniline?
A6: The molecular formula of 2,6-Dinitro-4-methylaniline is C₇H₇N₃O₄, and its molecular weight is 213.15 g/mol. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1h-Pyrazolo[3,4-d]pyrimidine](/img/structure/B1217852.png)
